molecular formula C9H10BrFO B8169261 2-Bromo-1-fluoro-3-propoxybenzene

2-Bromo-1-fluoro-3-propoxybenzene

Cat. No.: B8169261
M. Wt: 233.08 g/mol
InChI Key: XNBQKRFHYQTAGB-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3-propoxybenzene is an organic compound with the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol . It is a derivative of benzene, substituted with bromine, fluorine, and propoxy groups. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-3-propoxybenzene typically involves the bromination and fluorination of a propoxybenzene precursor. One common method includes the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F₂) under controlled conditions.

    Propoxylation: The propoxy group can be introduced via a nucleophilic substitution reaction using propyl alcohol (C₃H₇OH) and a suitable base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-3-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

    Electrophilic Substitution: Aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃)

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

Major Products

    Substitution: Various substituted benzene derivatives

    Oxidation: Propoxybenzaldehyde, propoxybenzoic acid

    Reduction: Propylbenzene derivatives

Scientific Research Applications

2-Bromo-1-fluoro-3-propoxybenzene is utilized in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: As a precursor in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents. These interactions can lead to the inhibition or activation of biochemical pathways, influencing various physiological processes. The propoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluorobenzene
  • 1-Bromo-3-fluorobenzene
  • 2-Bromo-3-fluorobenzene

Uniqueness

2-Bromo-1-fluoro-3-propoxybenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a propoxy group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-1-fluoro-3-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-6-12-8-5-3-4-7(11)9(8)10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBQKRFHYQTAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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